2,2-Difluoro-2-(4-isopropylphenyl)ethanol
Description
Significance of Organofluorine Compounds in Advanced Chemical Sciences
Organofluorine compounds, organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. nih.govcas.cn The unique properties of fluorine, being the most electronegative element, impart profound changes to a molecule's profile. ox.ac.uk The C-F bond is exceptionally strong (with a bond dissociation energy of approximately 485 kJ/mol), which contributes to the high thermal and metabolic stability of many fluorinated compounds.
The introduction of fluorine can influence several key molecular parameters:
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the in vivo half-life of a drug molecule.
Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. ox.ac.uk
Conformational Effects: The small atomic radius and high electronegativity of fluorine can alter the conformation and electronic distribution of a molecule, influencing its binding affinity to biological targets. ox.ac.uk
These attributes have made organofluorine compounds central to the development of advanced materials and life-saving pharmaceuticals.
Contextualizing α,α-Difluoroalcohols within Modern Fluorine Chemistry
Within the vast family of organofluorine compounds, molecules containing a difluoromethyl group (CF2) hold special importance. The α,α-difluoroalcohol moiety, specifically, is a valuable functional group in synthetic chemistry. The CF2 group is often considered a bioisostere for an oxygen atom or a carbonyl group, allowing chemists to replace these groups in a biologically active molecule to fine-tune its properties without drastically altering its shape. ox.ac.uk
The synthesis of α,α-difluoroalcohols typically involves the addition of a difluoromethyl nucleophile to a carbonyl compound or the reduction of an α,α-difluoro ketone. The development of efficient methods for introducing the difluoromethyl or related fluoroalkyl groups into molecules is an active area of research in modern fluorine chemistry. These alcohols serve as versatile synthetic intermediates, enabling access to a wide range of other fluorinated structures. For instance, they can be precursors to gem-difluoroolefins, which are themselves important structural motifs in medicinal chemistry.
Structural Features and Research Rationale for 2,2-Difluoro-2-(4-isopropylphenyl)ethanol
The compound this compound possesses a distinct molecular architecture that suggests a clear rationale for its synthesis and study. Its structure can be deconstructed into two key components: the α,α-difluoroalcohol group at the benzylic position and the 4-isopropylphenyl substituent.
Interactive Data Table: Key Structural Components and Their Potential Contributions
| Structural Component | Key Features | Potential Impact on Molecular Properties |
| α,α-Difluoroalcohol | Geminal fluorine atoms on a carbon bearing a hydroxyl group. | - Increases metabolic stability. - Modulates acidity of the hydroxyl proton. - Can act as a hydrogen bond donor. - Serves as a versatile synthetic handle for further transformations. |
| 4-Isopropylphenyl Group | A bulky, lipophilic aromatic substituent. | - Increases lipophilicity, potentially aiding membrane permeability. - Provides a specific steric profile that could influence binding to target proteins. - Can participate in π-stacking interactions. |
The research rationale for investigating this specific compound would likely stem from its potential as a novel building block for creating more complex molecules. The combination of the metabolically robust and electronically unique difluoroalcohol moiety with the lipophilic isopropylphenyl group makes it an attractive candidate for incorporation into new pharmaceutical or agrochemical agents. The isopropyl group, in particular, is a common feature in many active compounds, and understanding its interplay with the adjacent difluoroalcohol group is a valid scientific objective.
Overview of Research Objectives and Scope of Investigation for this compound
Given the lack of specific literature on this compound, a foundational research program would encompass several key objectives. The primary goal would be to synthesize and thoroughly characterize the molecule, laying the groundwork for any future applications.
Proposed Research Objectives:
Development of an Efficient Synthetic Route: A primary objective would be to establish a reliable and scalable method for the synthesis of this compound. A likely approach would involve the reaction of a difluoromethyl anion equivalent with 4-isopropylbenzaldehyde (B89865) or the reduction of a precursor ketone, 2,2-difluoro-1-(4-isopropylphenyl)ethan-1-one.
Physicochemical Characterization: Once synthesized, the compound would need to be fully characterized. This would involve determining its physical properties and confirming its structure using a suite of analytical techniques.
Exploration of Reactivity: A crucial part of the investigation would be to study the reactivity of the α,α-difluoroalcohol functional group. This would involve subjecting the compound to various reaction conditions to understand its stability and its utility as a synthetic intermediate for creating other novel fluorinated molecules.
Preliminary Biological Screening: Based on its structural features, the compound could be submitted for preliminary screening in relevant biological assays to identify any potential activity, guiding future medicinal chemistry efforts.
Interactive Data Table: Hypothetical Physicochemical Properties of this compound
| Property | Estimated Value/Information |
| Molecular Formula | C₁₁H₁₄F₂O |
| Molecular Weight | 200.22 g/mol |
| Appearance | Likely a colorless oil or low-melting solid |
| Boiling Point | Estimated >200 °C (at atmospheric pressure) |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate (B1210297), Methanol) and poorly soluble in water. |
| ¹⁹F NMR | A single signal (singlet or triplet depending on coupling to the CH₂ proton) is expected in the typical range for difluoromethyl groups. |
| ¹H NMR | Signals corresponding to the isopropyl protons, aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl proton would be expected. |
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(2)9-3-5-10(6-4-9)11(12,13)7-14/h3-6,8,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMGFSRQUJQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Difluoro 2 4 Isopropylphenyl Ethanol
Strategies for the Construction of the 2,2-Difluoro-2-(4-isopropylphenyl)ethyl Backbone
Building the core carbon structure of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol is a critical phase in its synthesis. The approaches in this category focus on establishing the ethyl backbone substituted with the 4-isopropylphenyl group before or during the introduction of the hydroxyl functionality.
Reductive Transformations of 2,2-Difluoro-2-(4-isopropylphenyl)acetate Derivatives
A primary strategy for synthesizing the target alcohol involves the reduction of a corresponding ester, specifically a derivative of 2,2-difluoro-2-(4-isopropylphenyl)acetate. This method is a standard and effective way to produce primary alcohols. The general principle relies on the conversion of the carboxylic acid or its ester derivative into the desired alcohol using a suitable reducing agent.
Research into the synthesis of similar fluorinated alcohols has demonstrated the feasibility of this approach. For instance, the preparation of 2,2-difluoroethanol (B47519) has been successfully achieved through the reduction of ethyl difluoroacetate (B1230586) or methyl difluoroacetate using powerful reducing agents like lithium aluminum hydride. google.com This process yields the target alcohol in high purity and yield. google.com Another documented method involves a base-catalyzed transesterification of 2,2-difluoroethyl acetate (B1210297) in the presence of methanol, which can then be reduced. google.com
Applying this logic to the target compound, the synthesis would commence with a 2,2-difluoro-2-(4-isopropylphenyl)acetate ester. The reduction of this precursor, typically with a hydride reagent, would directly yield this compound.
Table 1: General Scheme for Reductive Transformation
| Precursor | Reagent | Product |
|---|---|---|
| Methyl 2,2-difluoro-2-(4-isopropylphenyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | This compound |
Direct Carbon-Carbon Bond Formation adjacent to a Fluorinated Carbon Center
This strategy involves creating the crucial carbon-carbon bond that forms the ethanol (B145695) backbone, starting from a precursor where the difluoromethyl group is already attached to the aromatic ring. A key intermediate for this route is (difluoromethyl)benzene (B1298653) substituted with an isopropyl group. The introduction of the difluoromethyl group is considered a valuable transformation in medicinal chemistry. nih.gov
Various methods exist for the difluoromethylation of aromatic compounds. acs.orgmdpi.comacs.orgnih.gov Once the (4-isopropylphenyl)difluoromethane is obtained, the subsequent step is to form a new C-C bond at the difluoromethyl carbon. This can be achieved through nucleophilic substitution or addition reactions. For example, deprotonation of the difluoromethyl group can generate a nucleophile that reacts with an electrophile like formaldehyde (B43269) to build the desired ethanol structure. The phenylsulfonyl group can be used to stabilize the difluoromethyl anion, facilitating such reactions. cas.cnresearchgate.net
Another approach involves the photocatalytic difluoroalkylation of alkenes, which could be adapted to form the required C-C bond under mild conditions. cas.cn
Multicomponent Coupling Approaches towards the Substituted Ethanol Framework
A multicomponent reaction, a type of convergent synthesis, could theoretically be employed to construct the this compound framework in a single step from three or more starting materials. This would involve combining a 4-isopropylphenyl source, a difluoromethylene (-CF2-) source, and a hydroxymethyl (-CH2OH) synthon. While a specific multicomponent reaction for this exact molecule is not prominently documented, related three-component reactions involving fluoroalkyl groups have been developed. For instance, the photoredox copper-catalyzed fluoroalkylation-thiolation of alkenes demonstrates the principle of combining multiple components in one pot. cas.cn Such a strategy for the target alcohol would offer advantages in terms of operational simplicity and atom economy.
Introduction of the Geminal Difluoro Moiety
An alternative major synthetic route involves constructing the carbon skeleton first, followed by the introduction of the geminal difluoro group (–CF2–) at the appropriate position. This is typically achieved through fluorination of a carbonyl or hydroxyl precursor.
Deoxyfluorination of Hydroxyl Precursors for 2,2-Difluoroethanol Analogs
Deoxyfluorination is a powerful method for converting hydroxyl groups or carbonyl groups into fluorinated counterparts. thieme.de To synthesize this compound, a suitable precursor would be an α-hydroxy ketone, such as 2-hydroxy-1-(4-isopropylphenyl)ethanone, or a β-keto ester. thieme.denih.govrsc.org
The most common reagents for this transformation are dialkylaminosulfur trifluorides, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. nih.govrsc.orgresearchgate.net These reagents are effective for the geminal fluorination of ketones and aldehydes, often under mild conditions. researchgate.netillinois.edursc.org For example, the reaction of a ketone with DAST can replace the carbonyl oxygen with two fluorine atoms. rsc.org The reaction conditions can vary significantly depending on the substrate's reactivity. rsc.org More stable and less hazardous alternatives to DAST, such as PyFluor, have also been developed and are effective for a broad range of alcohols. ucla.edu
Table 2: Common Deoxyfluorinating Agents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols, aldehydes, and ketones. nih.govresearchgate.net |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Similar to DAST, often with improved thermal stability. |
| Sulfur Tetrafluoride | SF₄ | Highly reactive agent for converting carbonyls to gem-difluorides. thieme.de |
Electrophilic and Nucleophilic Fluorination Strategies at the α-Position
This subsection details methods where fluorine atoms are introduced at the carbon atom adjacent (α-position) to the phenyl ring.
Electrophilic Fluorination
Electrophilic fluorination is a widely used method for introducing fluorine into organic molecules by reacting a carbon-centered nucleophile (like an enol or enolate) with an electrophilic fluorine source. wikipedia.org To form the gem-difluoro group in this compound, the precursor would typically be 1-(4-isopropylphenyl)ethanone. This ketone can be converted to its enolate form, which then undergoes a double fluorination reaction.
A variety of electrophilic N-F reagents are available for this purpose, with Selectfluor and N-fluorobenzenesulfonimide (NFSI) being among the most common. wikipedia.orgresearchgate.netjuniperpublishers.com These reagents are known for their effectiveness and relative stability. wikipedia.org The reaction of a ketone with an electrophilic fluorinating agent like Selectfluor can lead to monofluorination, and subsequent reaction can yield the difluorinated product. researchgate.net In some cases, using elemental fluorine in the presence of a mediating agent like an amine can also achieve difluorination of 1,3-dicarbonyl compounds. nih.gov
Table 3: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Abbreviation/Common Name | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly effective, versatile, and commercially available electrophilic fluorinating agent. wikipedia.orgnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | A common and effective N-F reagent for fluorinating a wide range of nucleophiles. wikipedia.orgjuniperpublishers.com |
Nucleophilic Fluorination
Nucleophilic fluorination typically involves a substitution reaction where a leaving group is replaced by a fluoride (B91410) ion. A common example is the Swarts reaction, where alkyl chlorides or bromides are treated with a metallic fluoride to produce alkyl fluorides. unacademy.com
To synthesize this compound via this route, a suitable precursor would be a dihalogenated alcohol, such as 2,2-dichloro-2-(4-isopropylphenyl)ethanol. The two chlorine atoms would then be substituted by fluorine using a nucleophilic fluoride source. Reagents for this transformation include hydrogen fluoride complexes, such as HF-pyridine or triethylamine (B128534) trihydrofluoride (Et3N·3HF), as well as metal fluorides like potassium fluoride (KF) promoted by an ion pair promoter. acs.orgorganic-chemistry.orgnih.gov The development of novel fluoride sources and catalytic systems continues to expand the utility of nucleophilic fluorination. ucla.edu
Utilization of Pre-fluorinated Building Blocks and Reagents
A prominent and efficient strategy for the synthesis of this compound involves the use of pre-fluorinated building blocks. This approach circumvents the often harsh and challenging conditions required for direct fluorination of a non-fluorinated precursor. By incorporating the difluoromethyl group early in the synthetic sequence, chemists can leverage well-established transformations on a fluorinated scaffold.
One common method is the reduction of a corresponding difluoroacetyl precursor. For instance, methyl or ethyl difluoroacetate can be reduced using a powerful reducing agent like lithium aluminum hydride to yield 2,2-difluoroethanol. This difluoroethanol can then be further functionalized. Another approach involves the use of Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3), which serves as a source for the trifluoromethyl group and can be used to generate gem-difluorinated compounds from aldehydes and ketones. youtube.com The reaction of aldehydes with ethyl bromodifluoroacetate in the presence of indium in aqueous media also provides a direct route to 2,2-difluoro-1,3-diols. chegg.com
The use of gem-difluoroalkenes as building blocks is another versatile strategy. These compounds can undergo various transformations, including organocatalytic enantioselective α-alkylation of aldehydes, to introduce the difluoromethylene group into a target molecule. nih.govfau.de Furthermore, the development of photocatalytic decarboxylative/defluorinative reactions of α-trifluoromethyl alkenes provides access to functionalized gem-difluoroalkenes.
The following table summarizes some key pre-fluorinated building blocks and their application in the synthesis of related structures.
Table 1: Pre-fluorinated Building Blocks and Their Synthetic Applications
| Building Block | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Methyl/Ethyl difluoroacetate | Lithium aluminum hydride | 2,2-difluoroethanol | |
| Aldehydes/Ketones | Trifluoromethyltrimethylsilane (TMSCF3) | gem-Difluorinated compounds | youtube.com |
| Aldehydes | Ethyl bromodifluoroacetate, Indium | 2,2-difluoro-1,3-diols | chegg.com |
| gem-Difluoroalkenes | Organocatalyst, Aldehydes | Chiral aldehydes with gem-difluoromethylene group | nih.govfau.de |
| α-Trifluoromethyl alkenes | Photocatalyst, α-keto/amino acids | γ,γ-difluoroallylic ketones/amines |
Assembly of the 4-Isopropylphenyl Functionality
The introduction of the 4-isopropylphenyl group is a critical step in the synthesis of the target molecule. This can be achieved through various aromatic substitution and alkylation strategies.
Aromatic Substitution Reactions on Phenyl Rings
Electrophilic aromatic substitution is a fundamental tool for functionalizing benzene (B151609) and its derivatives. To construct the 4-isopropylphenyl moiety, one could start with cumene (B47948) (isopropylbenzene) and introduce a functional group at the para position that can be later converted to the difluoroethanol side chain.
A common electrophilic aromatic substitution is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govorganic-chemistry.org For example, the acylation of cumene would predominantly yield the para-substituted product due to the directing effect of the isopropyl group. This ketone can then be a precursor for further transformations.
Halogenation of cumene, such as bromination using Br2 and a Lewis acid like FeBr3, also proceeds via electrophilic aromatic substitution to yield 1-bromo-4-isopropylbenzene, which can then be used in cross-coupling reactions. While direct fluorination of aromatic rings is often too reactive and difficult to control, and iodination can be too slow, specific reagents and conditions have been developed for these transformations.
Alkylation Strategies for Isopropyl Group Installation
Alternatively, the isopropyl group can be installed onto a pre-functionalized phenyl ring. The Friedel-Crafts alkylation is a classic method for this purpose, reacting an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid. youtube.comvaia.comnih.gov For example, benzene can be alkylated with propylene (B89431) or isopropyl alcohol to form cumene. khanacademy.orgmit.educas.cn However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation. youtube.com
To circumvent these issues, Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) can be a more reliable method to introduce a straight-chain alkyl group. Another powerful method for forming the 4-isopropylphenyl group is through the use of organometallic reagents. For instance, 4-isopropylphenylmagnesium bromide, a Grignard reagent, can be prepared and used in various coupling reactions. libretexts.org
Table 2: Strategies for Assembling the 4-Isopropylphenyl Moiety
| Strategy | Reactants | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Cumene, Acyl chloride | AlCl3 | 4-Isopropylphenyl ketone | |
| Aromatic Bromination | Cumene, Br2 | FeBr3 | 1-Bromo-4-isopropylbenzene | |
| Friedel-Crafts Alkylation | Benzene, Propylene/Isopropyl alcohol | Lewis Acid (e.g., AlCl3), Zeolite | Cumene | khanacademy.orgmit.edu |
| Grignard Reagent Formation | 4-Bromoisopropylbenzene, Mg | - | 4-Isopropylphenylmagnesium bromide |
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer powerful and efficient pathways for the synthesis of complex molecules like this compound, particularly for forging the key aryl-alkyl bond.
Transition Metal-Catalyzed Cross-Coupling Reactions for Fluorinated Aryl-Alkyl Systems
Transition metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis for creating carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this area. These methods can be employed to couple a 4-isopropylphenyl-containing fragment with a difluoroethanol-containing fragment. For instance, a palladium catalyst can facilitate the coupling of an aryl boronic acid with a difluoroalkyl halide.
The development of methods for the direct difluoroalkylation of aromatic compounds using transition metals like copper, palladium, and nickel has been a significant advancement. These reactions often utilize readily available difluoroalkyl halides as the fluorine source. Palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids is another strategy to form monofluorostilbene products, which could potentially be precursors. The cross-coupling of gem-difluorocyclopropanes with various partners, catalyzed by metals such as palladium or nickel, provides access to fluorinated alkenes. nih.gov
Table 3: Transition Metal-Catalyzed Reactions for Fluorinated Aryl-Alkyl Systems
| Reaction Type | Aryl Component | Fluoroalkyl Component | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Difluoroalkylation | Aryl boronic acid | Bromodifluoromethylphosphonate | Palladium | Aryldifluoromethylated phosphonate | |
| Defluorinative Coupling | Boronic acid | 1-Aryl-2,2-difluoroalkene | Palladium(II) | Monofluorostilbene | |
| Cross-Coupling | Boronic acid | gem-Difluorinated cyclopropane | Nickel | Arylated 2-fluoroallylic scaffold | nih.gov |
| Cross-Coupling | gem-Diborylalkane | gem-Difluorocyclopropane | Palladium | 2-Fluoroallylic gem-diboronic ester |
Organocatalytic and Metal-Free Methodologies in Related Syntheses
In recent years, organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. nih.govresearchgate.netsigmaaldrich.comnih.gov These methods often employ small organic molecules to catalyze reactions with high efficiency and enantioselectivity. For the synthesis of related fluorinated compounds, organocatalytic approaches have been successfully applied.
For example, the enantioselective α-alkylation of aldehydes with gem-difluoroalkenes can be achieved using chiral secondary amine catalysts. nih.govfau.de This provides a route to chiral aldehydes containing the gem-difluoromethylene group. Similarly, the organocatalytic Michael addition of aldehydes to gem-difluoroalkenes is a known transformation. libretexts.org Organocatalytic strategies have also been developed for the hydrophenolation of gem-difluoroalkenes, yielding β,β-difluorophenethyl arylethers. nih.gov These methods showcase the potential of organocatalysis to construct key bonds in fluorinated molecules under mild conditions.
Metal-free methodologies are also gaining traction. For instance, the synthesis of gem-difluoroalkenes can be achieved from aldehydes using a Wittig-type reagent generated in situ, avoiding the use of metal catalysts. nih.gov These approaches offer valuable alternatives to traditional metal-catalyzed reactions.
Table 4: Organocatalytic and Metal-Free Methodologies
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Enantioselective α-Alkylation | Aldehydes, gem-Difluoroalkenes | Chiral secondary amine | Chiral aldehydes with gem-difluoromethylene group | nih.govfau.de |
| Michael Addition | Aldehydes, gem-Difluoroalkenes | Chiral secondary amine | Chiral aldehydes | libretexts.org |
| Hydrophenolation | Phenols, gem-Difluoroalkenes | Amine base | β,β-Difluorophenethyl arylethers | nih.gov |
| Wittig-type Reaction | Aldehydes, Dibromodifluoromethane/Triphenylphosphine | - (Metal-free) | gem-Difluoroalkenes | nih.gov |
Stereoselective Synthesis of Chiral Enantiomers of this compound
The asymmetric synthesis of the (R)- and (S)-enantiomers of this compound is most effectively achieved through the enantioselective reduction of the corresponding ketone. While various chemical reducing agents and catalysts can be employed for the reduction of aryl ketones, biocatalysis has emerged as a particularly efficient and highly selective method for preparing chiral fluoroalkyl secondary alcohols.
A proposed two-step synthesis for this compound begins with the preparation of the ketone precursor, 2,2-difluoro-1-(4-isopropylphenyl)ethanone. This can be accomplished via a Grignard reaction between 4-isopropylphenylmagnesium bromide and an appropriate difluoroacetic acid derivative, such as ethyl difluoroacetate. The subsequent and crucial step is the asymmetric reduction of the resulting ketone.
Biocatalytic Asymmetric Reduction
Recent research has demonstrated the efficacy of ketoreductases (KREDs) in the asymmetric reduction of a wide array of fluoroalkyl ketones, yielding chiral fluoroalkyl secondary alcohols with high conversion rates and excellent enantioselectivity. nih.gov One notable study highlights the use of the commercial NADPH-dependent ketoreductase K234, which, when coupled with 2-propanol as a co-substrate for cofactor regeneration, provides a powerful system for such transformations. nih.gov
This biocatalytic approach is applicable to a broad spectrum of prochiral fluoroketones, including aryl difluoroketones that are structurally analogous to 2,2-difluoro-1-(4-isopropylphenyl)ethanone. nih.gov The reaction proceeds under mild conditions and is lauded for its environmental friendliness and high degree of chemo-, regio-, and stereoselectivity. nih.gov
The general transformation for the biocatalytic reduction is depicted below:

Figure 1: Biocatalytic asymmetric reduction of 2,2-difluoro-1-(4-isopropylphenyl)ethanone.
Research Findings on Analogous Substrates
While specific data for the reduction of 2,2-difluoro-1-(4-isopropylphenyl)ethanone is not extensively published, the performance of ketoreductase K234 on structurally similar aryl difluoroketones provides a strong indication of the expected outcome. The following table summarizes the results from the biocatalytic reduction of various substituted 2,2-difluoroacetophenones using K234.
| Substrate (Ar-COCF₂H) | Product | Conversion (%) | Enantiomeric Excess (e.e. %) | Configuration |
|---|---|---|---|---|
| 2,2-Difluoro-1-phenylethanone | 2,2-Difluoro-1-phenylethanol | >99 | >99 | S |
| 2,2-Difluoro-1-(4-fluorophenyl)ethanone | 2,2-Difluoro-1-(4-fluorophenyl)ethanol | >99 | >99 | S |
| 2,2-Difluoro-1-(4-chlorophenyl)ethanone | 2,2-Difluoro-1-(4-chlorophenyl)ethanol | >99 | >99 | S |
| 2,2-Difluoro-1-(4-bromophenyl)ethanone | 2,2-Difluoro-1-(4-bromophenyl)ethanol | >99 | >99 | S |
| 2,2-Difluoro-1-(4-methoxyphenyl)ethanone | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | >99 | >99 | S |
The consistently high conversions and enantiomeric excesses observed for a range of para-substituted 2,2-difluoroacetophenones strongly suggest that the biocatalytic reduction of 2,2-difluoro-1-(4-isopropylphenyl)ethanone would proceed with similar efficiency and selectivity to yield the corresponding (S)-alcohol. The selection of a different ketoreductase could potentially provide access to the (R)-enantiomer, as different enzymes can exhibit opposite stereopreferences.
Mechanistic Investigations of Chemical Transformations Relevant to 2,2 Difluoro 2 4 Isopropylphenyl Ethanol
Elucidation of Carbon-Fluorine Bond Formation Mechanisms
The introduction of a geminal difluoro group (a carbon atom bonded to two fluorine atoms) is a critical step in the synthesis of 2,2-difluoro-2-(4-isopropylphenyl)ethanol. This transformation typically starts from a corresponding ketone precursor, in this case, 1-(4-isopropylphenyl)ethan-1-one. The conversion of a carbonyl group to a CF2 group can be achieved through various fluorinating agents and reaction pathways.
A common and effective method for the geminal difluorination of ketones proceeds through a 1,3-dithiolane (B1216140) intermediate. illinois.eduiaea.org This two-step procedure avoids the use of harsh reagents like sulfur tetrafluoride and can be performed in conventional laboratory glassware. illinois.edu
The general mechanism is as follows:
Formation of a 1,3-Dithiolane: The starting ketone, 1-(4-isopropylphenyl)ethan-1-one, is first reacted with ethane-1,2-dithiol to form the corresponding 1,3-dithiolane. This reaction protects the carbonyl group and sets it up for the subsequent fluorination.
Fluorinative Desulfurization: The dithiolane is then treated with a combination of an electrophilic bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a nucleophilic fluoride (B91410) source, like pyridinium (B92312) poly(hydrogen fluoride) (HF-Pyridine). illinois.edu The reaction is believed to proceed through a sequence of highly reactive intermediates. illinois.eduiaea.org
An initial attack by the electrophilic bromine (Br+) on one of the sulfur atoms of the dithiolane ring forms a bromosulfonium ion . illinois.edu
This intermediate is unstable and opens, facilitated by a fluoride ion, leading to the formation of a fluorine-stabilized carbocation. illinois.eduiaea.org
A second equivalent of Br+ is required, suggesting the formation of a second bromosulfonium ion, which then cleaves to generate a carbocation that is ultimately trapped by another fluoride ion. illinois.edu
This stepwise process, involving sulfur- and fluorine-stabilized carbocationic intermediates, is crucial for the successful replacement of the carbon-sulfur bonds with carbon-fluorine bonds to yield the 2,2-difluoro-1-(4-isopropylphenyl)ethan-1-one intermediate. Other methods for geminal difluorination include the use of hypervalent iodine reagents, which can react with styrenes to produce geminal difluorides. researchgate.netacs.org
The rate and efficiency of fluorination reactions are governed by several kinetic and thermodynamic factors. The choice of fluorinating agent is paramount, as different reagents exhibit vastly different reactivities. For instance, in the electrophilic fluorination of steroid enol acetates, a study of various N-F reagents demonstrated a wide range of reaction rates, highlighting the predictive power of established reactivity scales. nih.gov
Key factors influencing the kinetics of fluorination include:
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of fluorination. mdpi.com However, many modern fluorination reactions are designed to proceed efficiently at low temperatures (-78 °C) to control selectivity and minimize side reactions. illinois.edu
Reagent Concentration: The rate of reaction is typically dependent on the concentration of both the substrate and the fluorinating agent. mdpi.com
Solvent: The choice of solvent can significantly impact reaction rates and the stability of intermediates.
Substrate Electronics: Electron-rich aromatic systems may be prone to side reactions such as aromatic bromination when using reagents like DBDMH. illinois.edu
Table 1: Comparison of Selected Fluorination Conditions
| Method | Fluorine Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Dithiolane-based | HF-Pyridine | Ketones/Aldehydes | Proceeds via bromosulfonium ion intermediates; avoids harsh SF4. | illinois.edu |
| Electrophilic N-F | Selectfluor™ | Steroid Enol Esters | Reaction rates correlate with established reactivity scales for N-F reagents. | nih.gov |
| Hypervalent Iodine Catalysis | Selectfluor™ (oxidant), p-TolI (catalyst) | Styrenes | Catalytic cycle involving in situ generation of an ArIF2 species. | acs.org |
Reaction Mechanisms of Carbon-Carbon Bond Formation in Aryl-Alkyl Coupling
The carbon skeleton of this compound requires the formation of a carbon-carbon bond between the isopropylphenyl moiety and the two-carbon ethanol (B145695) chain. This is typically accomplished by synthesizing an aryl ketone precursor, such as 1-(4-isopropylphenyl)ethan-1-one. While Friedel-Crafts acylation is a classic method, modern cross-coupling reactions offer high efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, or Negishi reactions, are powerful tools for forming C(sp2)-C(sp3) bonds. acs.orgwikipedia.org The synthesis of the 1-(4-isopropylphenyl)ethan-1-one precursor could involve coupling an organometallic reagent containing the acetyl group with a 4-isopropylphenyl halide (or triflate), or vice versa.
The generally accepted mechanism for these reactions involves a catalytic cycle with a palladium catalyst. wikipedia.orgyoutube.com
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (e.g., 4-bromocumene). youtube.com This step oxidizes the palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) complex. wikipedia.orgyoutube.com
Transmetalation: The organometallic reagent (e.g., an acetyl-Grignard or acetyl-zinc reagent) then transfers its organic group to the palladium center, displacing the halide. youtube.com This step, known as transmetalation, results in a diorganopalladium(II) complex containing both the aryl and the alkyl (acetyl) groups.
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product, 1-(4-isopropylphenyl)ethan-1-one. youtube.com This step reduces the palladium from +2 back to its 0 oxidation state, thereby regenerating the active catalyst, which can then enter a new cycle. youtube.com
Table 2: Elementary Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle
| Step | Description | Change in Pd Oxidation State | Reference |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | 0 → +2 | wikipedia.orgyoutube.com |
| Transmetalation | The organic group from an organometallic reagent is transferred to the Pd(II) center. | No Change | youtube.com |
| Reductive Elimination | The two coupled organic groups are eliminated, forming the product and regenerating the Pd(0) catalyst. | +2 → 0 | youtube.com |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. researchgate.net It allows researchers to map out the entire potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govims.ac.jp
For aryl-alkyl coupling reactions, computational studies can:
Model Intermediates: The geometry and stability of key intermediates in the catalytic cycle, such as the Pd(II) complexes formed after oxidative addition and transmetalation, can be calculated. researchgate.net
Identify Transition States: Finding the transition state structure—the highest energy point along the reaction coordinate—is crucial for understanding the kinetics of a reaction. mit.edu New computational methods have been developed to find transition states more efficiently and reliably. ims.ac.jp By analyzing the transition state, chemists can understand the bonding changes that occur during key steps like oxidative addition and reductive elimination.
Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Computational models can calculate these barriers, helping to explain experimental observations and predict how changes in ligands or substrates will affect the reaction efficiency. nih.gov For example, calculations can help understand why certain ligands promote reductive elimination or why β-hydride elimination might be a competing pathway in some alkyl couplings. acs.org
These computational snapshots provide a level of detail that is often inaccessible through experimental methods alone, offering profound insights into the reaction pathways of C-C bond formation. nih.govmit.edu
Mechanisms of Functional Group Interconversion, Particularly Reductions and Oxidations
The final step in the synthesis of this compound is the reduction of the ketone functional group in the 2,2-difluoro-1-(4-isopropylphenyl)ethan-1-one intermediate. The reverse reaction, the oxidation of the final alcohol product, would regenerate the ketone.
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry. ncert.nic.inopenochem.org This is typically achieved using metal hydride reagents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4) being the most common. openochem.orgchemguide.co.uk NaBH4 is a milder and safer reagent that is highly effective for reducing aldehydes and ketones. openochem.orgchemguide.co.uk
The mechanism for the reduction of the difluorinated ketone with NaBH4 is a nucleophilic addition reaction: ncert.nic.inyoutube.com
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), formally delivered from the borohydride (BH₄⁻) ion, on the electrophilic carbonyl carbon atom. openochem.orgchemguide.co.uk The presence of the two electron-withdrawing fluorine atoms on the adjacent carbon increases the electrophilicity of the carbonyl carbon, facilitating this attack.
Formation of an Alkoxide Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.in In this process, the hybridization of the carbonyl carbon changes from sp² to sp³. ncert.nic.in
Protonation: The reaction is completed by a workup step, where a proton source (such as water or a dilute acid) is added to the reaction mixture. chemguide.co.ukyoutube.com The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final secondary alcohol product, this compound. youtube.com
The reduction of a ketone specifically yields a secondary alcohol, which is an alcohol where the carbon atom bearing the -OH group is attached to two other carbon atoms. chemguide.co.ukyoutube.com
Solvent Effects and Reaction Pathway Divergence in this compound Synthesis
The synthesis of this compound typically involves the nucleophilic addition of a suitable organometallic reagent to a difluoromethyl ketone precursor or the reduction of a corresponding ketone. The solvent in which these reactions are conducted plays a pivotal role in influencing the reaction rate, yield, and even the nature of the products formed. The polarity, coordinating ability, and protic or aprotic nature of the solvent can stabilize or destabilize key intermediates and transition states, thereby directing the reaction along a specific mechanistic pathway.
Detailed Research Findings:
While specific research delineating the solvent effects on the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on analogous fluorinated compounds. For instance, the reduction of difluoroacetyl compounds to their corresponding alcohols is a common synthetic route. A patent describing the preparation of 2,2-difluoroethanol (B47519) through the reduction of ethyl difluoroacetate (B1230586) with lithium aluminum hydride highlights the successful use of various ethereal solvents. rsc.org
In this study, the reaction was carried out in tetrahydrofuran (B95107) (THF), ethylene (B1197577) glycol dimethyl ether, and toluene (B28343) at -10°C. The results, as summarized in the table below, indicate that all three solvents are viable for this transformation, leading to the formation of the desired 2,2-difluoroethanol.
Interactive Data Table: Comparison of Solvents in the Reduction of Ethyl Difluoroacetate
| Solvent | Reaction Temperature (°C) | Outcome |
| Tetrahydrofuran (THF) | -10 | Successful formation of 2,2-difluoroethanol |
| Ethylene Glycol Dimethyl Ether | -10 | Successful formation of 2,2-difluoroethanol |
| Toluene | -10 | Successful formation of 2,2-difluoroethanol |
This data, while not directly pertaining to this compound, suggests that a range of solvents with varying polarities and coordinating abilities can facilitate the reduction of a difluoro-carbonyl moiety. However, the absence of comparative yield data prevents a quantitative assessment of solvent efficiency.
The divergence of reaction pathways due to solvent effects is a critical consideration. In nucleophilic addition reactions, the solvent can influence the aggregation state and reactivity of the organometallic reagent. For example, in the synthesis of related fluorinated alcohols, the choice between a polar aprotic solvent like THF and a nonpolar hydrocarbon solvent could potentially alter the reaction mechanism from a concerted addition to a single electron transfer (SET) pathway. An SET pathway could lead to the formation of radical intermediates, which might then undergo side reactions such as dimerization or reaction with the solvent, thus reducing the yield of the desired alcohol and leading to a more complex product mixture.
Furthermore, the solubility of reagents and intermediates is a key factor governed by the solvent. In a hypothetical scenario for the synthesis of this compound, if a Grignard reagent derived from 4-isopropylbromobenzene were to be added to a difluoroacetyl precursor, the choice of an ethereal solvent like diethyl ether or THF would be crucial for the formation and stability of the Grignard reagent itself. The use of a non-coordinating solvent could prevent the formation of the necessary organometallic species, thereby halting the desired reaction pathway altogether.
While direct experimental data on the solvent-mediated reaction pathway divergence for this compound remains elusive in the reviewed literature, the principles derived from similar chemical transformations strongly suggest that a systematic investigation into solvent effects would be a valuable endeavor. Such studies would not only enable the optimization of the synthesis of this specific compound but also contribute to a broader understanding of the mechanistic nuances in organofluorine chemistry.
Advanced Spectroscopic and Structural Characterization of 2,2 Difluoro 2 4 Isopropylphenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the isopropyl group, the aromatic protons, the methylene (B1212753) (-CH₂-) group, and the hydroxyl (-OH) proton. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons will be split by the adjacent fluorine atoms into a triplet. The methine proton of the isopropyl group will be a septet, and the methyl protons will appear as a doublet.
The ¹³C NMR spectrum will display unique resonances for each carbon atom. The carbon bearing the two fluorine atoms (C2) will appear as a triplet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the isopropyl and the difluoroethanol substituents.
The ¹⁹F NMR spectrum is the most direct method for observing the fluorine atoms. google.com For this compound, a single signal is expected for the two equivalent fluorine atoms, which would likely be a triplet due to coupling with the adjacent methylene protons. docbrown.info
Predicted NMR Data for this compound (in CDCl₃)
This table is a prediction based on analogous compounds and standard chemical shift values.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|---|
| -CH (CH₃)₂ | ~3.0 | ~34 | N/A | septet, J ≈ 7 Hz |
| -CH(C H₃)₂ | ~1.25 | ~24 | N/A | doublet, J ≈ 7 Hz |
| Aromatic H (ortho to -iPr) | ~7.4 | ~127 | N/A | doublet, J ≈ 8 Hz |
| Aromatic H (meta to -iPr) | ~7.5 | ~128 | N/A | doublet, J ≈ 8 Hz |
| -CH ₂OH | ~4.0 | ~65 | N/A | triplet, ³JHF ≈ 12-15 Hz |
| -CH₂OH | Variable (broad singlet) | N/A | N/A | s (br) |
| C -CF₂ | N/A | ~145 | N/A | s |
| C -CH(CH₃)₂ | N/A | ~150 | N/A | s |
| C F₂ | N/A | ~120 | ~-100 to -120 | triplet, ²JCF ≈ 250-260 Hz |
| Aromatic C (ortho to -iPr) | N/A | ~127 | N/A | s |
Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. chemicalbook.comthermofisher.com Key expected correlations for this compound would include:
A cross-peak between the methine proton and the methyl protons of the isopropyl group.
Correlations between the adjacent aromatic protons.
A correlation between the methylene protons (-CH₂-) and the hydroxyl proton (-OH), if proton exchange is slow.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. chemicalbook.comthermofisher.com Expected correlations include:
The isopropyl methine proton with its corresponding carbon.
The isopropyl methyl protons with their corresponding carbon.
The aromatic protons with their respective aromatic carbons.
The methylene protons with the methylene carbon.
Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the aromatic C4 carbon.
Correlations from the methylene protons (-CH₂-) to the quaternary carbon (C2) bearing the fluorine atoms and the aromatic C1 carbon.
Correlations from the aromatic protons to adjacent and geminal aromatic carbons, as well as to the benzylic carbon (C2) and the isopropyl methine carbon.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₄F₂O), the calculated exact mass provides a definitive confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Based on the structure and known fragmentation of similar alcohols, key fragmentation pathways can be predicted. docbrown.infonist.gov
Predicted HRMS Data for this compound
This table is a prediction based on the compound's structure and general fragmentation principles.
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 200.0958 | [C₁₁H₁₄F₂O]⁺ | Molecular Ion [M]⁺ |
| 185.0720 | [C₁₀H₁₀F₂]⁺ | Loss of CH₃ and H₂O |
| 157.0815 | [C₁₀H₁₃]⁺ | Loss of CF₂OH |
| 143.0658 | [C₉H₁₁F₂]⁺ | Loss of C₂H₅O |
| 119.0861 | [C₉H₁₁]⁺ | Isopropylbenzyl cation (loss of CF₂OH) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear in their characteristic regions. Strong absorptions corresponding to the C-F stretching modes are also a key diagnostic feature. nist.gov The Aldrich FT-IR Collection provides a vast library for comparing spectra of known compounds. thermofisher.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-F bonds will also give rise to characteristic Raman signals.
Predicted Vibrational Frequencies (cm⁻¹) for this compound
This table is a prediction based on standard functional group frequencies.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H | 3500-3200 (broad) | 3500-3200 (weak) | Stretching |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 2980-2850 | 2980-2850 | Stretching |
| Aromatic C=C | 1600, 1500 | 1600, 1500 (strong) | Stretching |
| C-F | 1150-1000 (strong) | 1150-1000 | Stretching |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would allow for the precise determination of:
Bond lengths and angles: Confirming the geometry around the stereocenter and the conformation of the isopropyl group.
Torsional angles: Describing the orientation of the phenyl ring relative to the difluoroethanol side chain.
Intermolecular interactions: Identifying hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions (e.g., F···H or π-π stacking) that dictate the crystal packing arrangement.
Without an actual crystal structure, specific geometric parameters cannot be reported. However, the analysis would be crucial for understanding the molecule's three-dimensional shape and how it organizes in the solid state.
Computational and Theoretical Chemistry Studies of 2,2 Difluoro 2 4 Isopropylphenyl Ethanol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-Difluoro-2-(4-isopropylphenyl)ethanol , these methods would provide a detailed picture of its electronic landscape and three-dimensional structure.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a robust method for predicting the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its total energy. For This compound , DFT calculations would determine key bond lengths, bond angles, and dihedral angles.
Studies on similar fluorinated benzyl (B1604629) alcohols have shown that the presence of fluorine atoms significantly influences the conformational landscape. nih.govnih.gov For the target molecule, DFT would be used to calculate the relative energies of different conformers that arise from rotation around the C-C and C-O bonds. This would reveal the most stable conformation in the gas phase.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) This table is illustrative and not based on published data for the specific compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| C-O | ~1.43 Å | |
| C-C (Aromatic) | ~1.39 Å | |
| Bond Angle | F-C-F | ~105° |
| O-C-C(Aryl) | ~110° | |
| Dihedral Angle | H-O-C-C(Aryl) | Varies by conformer |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For This compound , the HOMO would likely be localized on the electron-rich 4-isopropylphenyl ring, while the LUMO might be distributed across the C-F bonds due to the electronegativity of fluorine. The electron density distribution would show a high concentration of electrons around the fluorine and oxygen atoms.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netlibretexts.org It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For This compound , the MEP map would be expected to show a negative potential (red/yellow) around the oxygen and fluorine atoms, identifying them as sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. libretexts.org The aromatic ring would likely show a region of negative potential above and below the plane of the ring.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the dynamic behavior and conformational flexibility of This compound .
Investigation of Intramolecular Rotational Barriers
MD simulations can be used to explore the energy barriers associated with the rotation around single bonds. For This compound , key rotational barriers would include the rotation of the hydroxyl group, the isopropyl group, and the bond connecting the chiral center to the phenyl ring. Understanding these barriers is essential for characterizing the molecule's conformational flexibility. Studies on related molecules have quantified how factors like intramolecular hydrogen bonds can influence these rotational barriers.
Table 2: Hypothetical Rotational Energy Barriers for this compound (Illustrative) This table is illustrative and not based on published data for the specific compound.
| Rotational Bond | Barrier (kcal/mol) | Description |
| C(Aryl)-C(CF2) | ~3-5 | Rotation of the phenyl group |
| C(CF2)-CH2OH | ~2-4 | Rotation around the C-C bond of the ethanol (B145695) backbone |
| C-O (Hydroxyl) | ~1-2 | Rotation of the hydroxyl proton |
Simulation of Intermolecular Interactions, Including Hydrogen Bonding with Solvents
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules. For This compound in a solvent like water or ethanol, simulations would reveal the nature and lifetime of intermolecular hydrogen bonds.
Research on other fluorinated alcohols has shown that fluorine atoms can act as weak hydrogen bond acceptors. nih.gov MD simulations would clarify whether the primary hydrogen bonding site for a solvent molecule is the hydroxyl group's oxygen or one of the fluorine atoms. These interactions are critical for understanding the solubility and bulk properties of the compound. The simulations would also model the hydrophobic interactions between the isopropylphenyl group and nonpolar solvents.
Chemical Transformations and Derivatization of 2,2 Difluoro 2 4 Isopropylphenyl Ethanol
Reactions at the Hydroxyl Functionality
The hydroxyl group is a primary site for functionalization, allowing for the introduction of protecting groups or moieties that can alter the molecule's physical and chemical properties.
Esterification: The conversion of the hydroxyl group in 2,2-Difluoro-2-(4-isopropylphenyl)ethanol to an ester can be readily achieved through various standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. youtube.comresearchgate.net This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. youtube.comyoutube.com
For instance, the reaction with acetic acid would yield 2,2-difluoro-2-(4-isopropylphenyl)ethyl acetate (B1210297). The general reaction is as follows:
R-COOH + HO-CH(CF₂)-(C₆H₄)-CH(CH₃)₂ ⇌ R-COO-CH(CF₂)-(C₆H₄)-CH(CH₃)₂ + H₂O
Alternative, more reactive acylating agents like acyl chlorides or acid anhydrides can also be employed, often in the presence of a base to neutralize the acidic byproduct. researchgate.net
Etherification: The formation of an ether linkage at the hydroxyl position can be accomplished through methods such as the Williamson ether synthesis, though this typically requires deprotonation of the alcohol to form an alkoxide. A more direct and chemoselective method for benzylic alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695). brainly.com This process is particularly effective for benzyl (B1604629) alcohols bearing electron-donating groups and proceeds via a carbocation intermediate. brainly.com Given the benzylic nature of the alcohol in this compound, this method could potentially be applied to synthesize the corresponding methyl or ethyl ethers.
| Reaction Type | Reagents | Product Type | Key Conditions |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | Ester | Heat, removal of water youtube.comyoutube.com |
| Acylation | Acyl Chloride or Acid Anhydride (B1165640), Base | Ester | Typically at or below room temperature researchgate.net |
| Chemoselective Etherification | Methanol or Ethanol, TCT, DMSO | Methyl or Ethyl Ether | Selective for benzylic alcohols brainly.com |
As a secondary benzylic alcohol, this compound can be oxidized to the corresponding ketone, 2,2-difluoro-1-(4-isopropylphenyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. khanacademy.orgresearchgate.net
Common laboratory-scale oxidizing agents for secondary alcohols include chromium-based reagents like chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC). khanacademy.org Milder and more selective methods have also been developed to avoid harsh conditions and the use of heavy metals. For instance, N-heterocycle-stabilized iodanes (NHIs) in the presence of chloride additives have been shown to be effective for the mild oxidation of primary and secondary benzylic alcohols to their corresponding aldehydes and ketones without overoxidation. youtube.comreddit.com Another efficient method involves the use of 2,4,6-trimethylpyridinium chlorochromate (TMPCC) in acetonitrile under reflux conditions, which provides good to excellent yields for the oxidation of a range of benzylic alcohols. khanacademy.org
| Oxidizing Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2,4,6-trimethylpyridinium chlorochromate (TMPCC) | Acetonitrile | Reflux | Ketone | Good to Excellent khanacademy.org |
| N-heterocycle-stabilized iodanes (NHIs) with chloride additives | Ethyl Acetate or Acetonitrile | 60 °C | Ketone | Up to 97% youtube.com |
| Potassium tetrasodium diperiodatocuprate(III) dodecahydrate | Alkaline solution | Room Temperature | Ketone | Good wikipedia.org |
Reactivity and Transformations of the Geminal Difluoroethyl Moiety
The presence of two fluorine atoms on the same carbon atom significantly influences the reactivity of this part of the molecule.
Nucleophilic substitution at the carbon atom bearing the two fluorine atoms is challenging due to the strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms, which destabilizes a potential carbocation intermediate. However, the benzylic position of this carbon in this compound introduces the possibility of an Sₙ1-type mechanism if the hydroxyl group is first converted into a good leaving group.
The benzylic carbocation that would be formed upon departure of the leaving group can be stabilized by resonance with the aromatic ring. youtube.comreddit.commasterorganicchemistry.combeilstein-journals.org Therefore, treatment of the alcohol with a strong acid like HBr could potentially lead to the formation of a benzylic halide via an Sₙ1 pathway. youtube.com The reaction would proceed through protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a resonance-stabilized benzylic carbocation. Subsequent attack by a nucleophile would yield the substitution product. youtube.com The reactivity in such Sₙ1 reactions at the benzylic position can be influenced by the electronic nature of substituents on the aromatic ring. researchgate.net
It is important to note that Sₙ2 reactions at this center would be highly disfavored due to steric hindrance and the electronic effects of the fluorine atoms.
Dehydrofluorination, the elimination of a hydrogen and a fluorine atom from adjacent carbons, is a potential reaction pathway for this compound. This reaction would lead to the formation of a monofluoroalkene. Given that the fluorine atoms are on a carbon adjacent to a carbon bearing a hydroxyl group, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a plausible pathway under basic conditions. researchgate.net
The E1cB mechanism involves a two-step process:
Deprotonation of the acidic proton on the carbon bearing the hydroxyl group by a base to form a carbanion (the conjugate base). researchgate.net
Subsequent expulsion of a fluoride (B91410) ion from the adjacent carbon to form a double bond. researchgate.net
This mechanism is favored when the proton to be removed is relatively acidic and the leaving group is poor. researchgate.net In this case, the hydroxyl group would likely be deprotonated first, and the resulting alkoxide could facilitate the elimination of a fluoride ion. The stability of the intermediate carbanion plays a crucial role in this pathway. researchgate.net
Functionalization of the Isopropylphenyl Aromatic Ring
The 4-isopropylphenyl group can undergo electrophilic aromatic substitution (SₑAr) reactions. The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Since the para position is already occupied by the difluoroethanol substituent, electrophilic attack will be directed to the ortho positions (positions 2 and 6 of the benzene (B151609) ring).
Common electrophilic aromatic substitution reactions that could be performed on this substrate include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Friedel-Crafts Alkylation and Acylation: Introducing an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst like AlCl₃. However, these reactions might be complicated by the presence of the hydroxyl group, which can coordinate with the Lewis acid.
The steric bulk of the isopropyl group and the difluoroethanol substituent may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered ortho position.
| Reaction | Typical Reagents | Electrophile | Expected Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho to the isopropyl group |
| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho to the isopropyl group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho to the isopropyl group |
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the regiochemical outcome of EAS reactions is dictated by the directing effects of the two substituents on the phenyl ring: the isopropyl group and the 2,2-difluoro-1-hydroxyethyl group.
The isopropyl group is an activating group and an ortho, para-director. Conversely, the 2,2-difluoro-1-hydroxyethyl group is expected to be a deactivating group and a meta-director due to the strong electron-withdrawing inductive effect of the two fluorine atoms. In electrophilic aromatic substitution, the more powerfully activating group typically controls the position of substitution. Therefore, incoming electrophiles are predicted to add to the positions ortho to the isopropyl group.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst to introduce an acyl group.
The expected major products for these reactions would result from substitution at the positions ortho to the isopropyl group, as illustrated in the table below.
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2,2-Difluoro-2-(4-isopropyl-2-nitrophenyl)ethanol |
| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-isopropylphenyl)-2,2-difluoroethanol |
| Acylation | CH₃COCl, AlCl₃ | 2-(2-Acetyl-4-isopropylphenyl)-2,2-difluoroethanol |
Directed Metalation and Cross-Coupling Strategies
For more regioselective functionalization, directed ortho-metalation (DoM) presents a powerful strategy. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.org
The hydroxyl group of this compound is a weak DMG. Its effectiveness can be significantly enhanced by converting it into a more potent directing group, such as an O-carbamate or an ether. organic-chemistry.orgbaranlab.org
A plausible synthetic sequence would be:
Protection/Derivatization: Convert the alcohol into a strong DMG, for example, a diethylcarbamate group (-OC(O)NEt₂).
ortho-Lithiation: Treat the derivatized compound with an organolithium base (e.g., n-BuLi or sec-BuLi), often in the presence of an additive like TMEDA, to selectively deprotonate one of the ortho positions.
Electrophilic Quench: React the resulting aryllithium species with an electrophile (e.g., I₂, Me₃SiCl, DMF) to introduce a new functional group.
This intermediate can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions, to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netmdpi.com For instance, iodination of the ring via a DoM protocol would furnish a precursor for a wide array of cross-coupling transformations.
| Step | Description | Example Reagents |
|---|---|---|
| 1. Derivatization | Conversion of the hydroxyl group to a strong DMG. | Diethylcarbamoyl chloride |
| 2. Metalation | Directed ortho-lithiation. | sec-BuLi, TMEDA |
| 3. Functionalization | Quenching with an electrophile (e.g., for subsequent cross-coupling). | I₂ (for Iodination) |
| 4. Cross-Coupling | Pd-catalyzed reaction to form a C-C bond. | Arylboronic acid, Pd(PPh₃)₄, base (Suzuki reaction) |
Chiral Derivatization for Enantiomeric Purity Assessment
Since this compound possesses a stereocenter at the carbinol carbon, methods to determine its enantiomeric purity are crucial. A common and effective technique is the use of chiral derivatizing agents (CDAs) to convert the enantiomeric mixture into a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and can be distinguished and quantified by analytical methods like NMR spectroscopy or chromatography. wikipedia.orgproquest.com
The alcohol moiety can be esterified with an enantiomerically pure CDA. The resulting diastereomeric esters will exhibit different chemical shifts in NMR spectra, particularly in ¹H and ¹⁹F NMR. bohrium.comresearchgate.net The integration of the distinct signals for each diastereomer allows for the calculation of the enantiomeric excess (ee) of the original alcohol sample.
Several CDAs are suitable for the derivatization of chiral alcohols. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic reagents for this purpose. proquest.com Other fluorinated CDAs, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), have also been developed and may offer superior resolution. wikipedia.org
| Chiral Derivatizing Agent (CDA) | Typical Analytical Method | Key Feature |
|---|---|---|
| Mosher's acid (MTPA) | ¹H NMR, ¹⁹F NMR | Forms diastereomeric esters with distinct NMR signals. proquest.com |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | ¹H NMR, ¹⁹F NMR | Reported to be a superior agent for primary alcohols. wikipedia.org |
| (1S)-(-)-Camphanic chloride | ¹H NMR, HPLC | Forms stable diastereomeric esters, often crystalline. |
The application of these derivatization strategies enables the precise determination of the stereochemical composition of this compound, which is essential for its potential applications in stereoselective synthesis and materials science.
Role and Potential Applications of 2,2 Difluoro 2 4 Isopropylphenyl Ethanol in Advanced Chemical Synthesis
Contribution to the Development of Novel Synthetic Methodologies involving Fluorinated ScaffoldsThe chemical literature does not contain any examples of new synthetic methods that have been developed based on the reactivity or structure of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol.
Given the absence of any scientific data, it is not possible to generate the requested detailed and informative article. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-difluoro-2-(4-isopropylphenyl)ethanol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination of a precursor alcohol. For example, fluorination of 2-(4-isopropylphenyl)ethanol using diethylaminosulfur trifluoride (DAST) under anhydrous conditions at 0–5°C is a common approach. Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in a non-polar solvent (e.g., n-hexane). Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are essential for confirming the difluoro and isopropylphenyl groups. The NMR typically shows a singlet near -120 ppm for the CF group.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can confirm the molecular ion peak at m/z 200.2304 (CHFO).
- FT-IR : Peaks at 3350–3400 cm (O–H stretch) and 1100–1150 cm (C–F stretch) are diagnostic .
Q. What safety protocols are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis steps involving volatile fluorinating agents.
- Storage : Store in a sealed container under inert gas (N or Ar) at 2–8°C to prevent hydrolysis.
- Waste Disposal : Neutralize fluorinated byproducts with aqueous calcium hydroxide before disposal. Follow institutional guidelines for hazardous waste .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies show the compound degrades in aqueous solutions above pH 7 due to hydrolysis of the C–F bonds. At 25°C, it remains stable for >30 days in anhydrous acetonitrile but degrades within 72 hours in aqueous buffers (pH 9). Use low-temperature (-20°C) storage for long-term preservation .
Advanced Research Questions
Q. What strategies can resolve contradictions in experimental data (e.g., conflicting NMR or bioactivity results)?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- If NMR signals conflict with literature, confirm via X-ray crystallography or computational modeling (DFT calculations for expected chemical shifts).
- For bioactivity discrepancies, reassess assay conditions (e.g., solvent effects, cell line specificity). Use isothermal titration calorimetry (ITC) to verify binding affinities independently .
Q. How can structural derivatives of this compound be designed to enhance bioactivity or selectivity?
- Methodological Answer :
- SAR Studies : Modify the isopropyl group (e.g., replace with tert-butyl or cyclopropyl) to alter steric effects. Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to modulate electronic properties.
- Fluorine Substitution : Replace one fluorine with a chlorine or trifluoromethyl group to probe hydrophobic interactions.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., enzymes or receptors) .
Q. What advanced analytical methods are suitable for studying its environmental biodegradation?
- Methodological Answer :
- LC-MS/MS : Quantify degradation products in soil or water samples using a triple quadrupole MS with MRM mode.
- Stable Isotope Probing : Use -labeled compound to track microbial metabolism in environmental samples.
- Ecotoxicology Assays : Evaluate toxicity to Daphnia magna or algae (OECD Test 201/202) to assess ecological risks .
Q. How can computational chemistry aid in predicting its reactivity or metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
